Vineomycin a1

Description

Properties

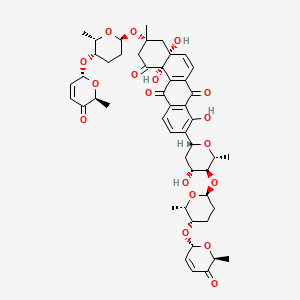

IUPAC Name |

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSTYYHRDFATAQ-XURVNGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78164-00-8 | |

| Record name | Vineomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vineomycin A1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using solvents like dichloromethane and techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of growth conditions, including temperature, pH, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and solvent extraction methods .

Chemical Reactions Analysis

Types of Reactions: Vineomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or reduce toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are often derivatives with altered pharmacological properties .

Scientific Research Applications

Introduction to Vineomycin A1

This compound, a member of the angucycline glycosides, was first isolated from the actinomycete Streptomyces in the 1980s. This compound has garnered significant attention due to its potent cytotoxic properties and potential therapeutic applications in cancer treatment and antimicrobial activities. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Chemical Structure and Mechanism of Action

This compound is characterized by its unique glycosylated structure, which is crucial for its biological activity. The compound exhibits cytotoxicity primarily through apoptosis induction rather than traditional DNA intercalation mechanisms, differentiating it from many other chemotherapeutic agents .

Structure-Activity Relationship

Recent studies have highlighted the importance of glycon moieties in enhancing the cytotoxicity of this compound. The total synthesis of analogues with varying glycon positions has shown that increased glycosylation correlates with enhanced cytotoxic effects against various cancer cell lines .

Cytotoxicity Studies

This compound has been extensively studied for its anticancer properties. Notably, it has demonstrated significant cytotoxic effects against human breast cancer MCF-7 cells and Jurkat T-cells, with IC50 values as low as 11 nmol/L . The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for further development in oncology.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast) | 20 |

| Jurkat T-cells | 11 |

| P388 (Leukemia) | 13 |

In Vivo Studies

In vivo studies have also demonstrated this compound's efficacy against solid tumors, such as Sarcoma 180 in mouse models. These findings support its potential use as an effective therapeutic agent in clinical settings .

Antimicrobial Properties

Beyond its anticancer applications, this compound exhibits notable antimicrobial activity. Research indicates that it is effective against a range of pathogens, including Candida albicans, Bacillus subtilis, and Staphylococcus aureus, with lower minimum inhibitory concentration (MIC) values compared to some conventional antibiotics .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Bacillus subtilis | 0.25 |

| Staphylococcus aureus | 0.125 |

Case Study: Breast Cancer Treatment

A study focusing on the application of this compound analogues in breast cancer therapy revealed that specific modifications to the glycosylation patterns significantly enhanced their therapeutic index. This research underscores the potential for developing tailored treatments based on individual patient profiles .

Case Study: Antimicrobial Resistance

Given the rising concern over antibiotic resistance, this compound's effectiveness against resistant strains of bacteria presents an opportunity for developing new antimicrobial therapies. Its unique mechanism of action could provide a valuable alternative to existing antibiotics .

Mechanism of Action

The mechanism of action of vineomycin A1 involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Key Modifications

Vineomycin A1’s structure includes:

- Aglycone: A tetracyclic anthraquinone (vineomycinone B2 derivative).

- Glycon moieties: Two deoxy sugars (α-L-aculose and α-L-rhodinose) attached at positions C-9 and C-10 of the aglycone . Structural variations in analogues primarily involve glycosylation patterns and aglycone modifications, which critically influence bioactivity.

Table 1: Structural Comparison of this compound with Analogues

Bioactivity and Mechanism

- Cytotoxicity :

- Antimicrobial Activity :

Table 2: Antimicrobial MIC Values (μg/mL)

| Microorganism | This compound | Chaetoglobosin A | Saquayamycin B1 |

|---|---|---|---|

| Bacillus subtilis ATCC 6633 | 50 | 20 | ND |

| Staphylococcus aureus S1 | 100 | 30 | ND |

| Candida albicans M3 | 75 | 30 | ND |

ND = Not determined .

Biological Activity

Vineomycin A1, also known as P-1894B, is a member of the angucycline family of antibiotics produced by the Streptomyces genus. It has garnered significant attention due to its potent antitumor properties and unique mechanisms of action. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and biosynthetic pathways.

This compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells rather than by acting as a DNA intercalator, which is a common mechanism among many other chemotherapeutic agents. In vitro studies have shown that this compound effectively induces cell death in human breast cancer MCF-7 cells, with increasing cytotoxicity correlated with the number and positioning of glycon moieties on the molecule .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to this compound can enhance its efficacy. The following table summarizes key findings from various studies:

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study demonstrated that synthetic analogues of this compound showed significantly different levels of cytotoxicity against MCF-7 cells. The most effective analogues had multiple glycosyl groups, indicating that structural complexity may enhance biological activity .

- In Vivo Activity : Research has indicated that this compound possesses in vivo antitumor activity against Sarcoma 180 solid tumors in murine models. The compound exhibited an IC50 value of approximately 11 nmol/L against Jurkat T cells, showcasing its potential as an effective antitumor agent .

- Biosynthetic Pathways : Studies on the biosynthesis of this compound have elucidated the roles of specific glycosyltransferases in the formation of its complex structure. Disruption of these genes in Streptomyces mutants led to the identification of new analogues and provided insights into the biosynthetic machinery responsible for producing this antibiotic .

Antitumor Efficacy

This compound has been documented to inhibit tumor growth effectively through mechanisms involving apoptosis rather than traditional DNA damage pathways. This distinction is crucial for developing targeted therapies with potentially fewer side effects.

Glycosylation Importance

The glycosylation pattern significantly influences the biological activity of this compound. Variations in glycon arrangement can lead to substantial differences in cytotoxic potential, emphasizing the importance of structural modifications in drug design.

Future Directions

Further research is warranted to explore:

- The full range of biological activities exhibited by this compound and its analogues.

- Mechanistic studies to understand how glycosylation affects cellular interactions.

- Potential clinical applications based on its unique mode of action.

Q & A

Basic Research Questions

Q. What methodologies are essential for elucidating the structural complexity of Vineomycin A1?

- Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., high-resolution NMR for aglycone and sugar moieties ), X-ray crystallography for absolute stereochemistry determination, and mass spectrometry (HR-MS) for molecular weight validation. Comparative analysis with known angucycline glycosides is critical for identifying unique functional groups .

Q. How can researchers characterize the biosynthetic pathways of this compound in producing organisms?

- Answer : Genome mining of actinomycete strains (e.g., Streptomyces spp.) combined with heterologous expression of biosynthetic gene clusters (BGCs) is standard. LC-MS/MS-guided isolation of intermediates and isotopic labeling experiments validate proposed pathways .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s antitumor activity?

- Answer : Use cell viability assays (MTT/XTT) across diverse cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Flow cytometry or Western blotting can assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest. Include positive controls (e.g., doxorubicin) to benchmark potency .

Advanced Research Questions

Q. What experimental design challenges arise during the total synthesis of this compound, particularly in stereochemical control?

- Answer : Key challenges include:

- Glycosylation : Achieving β-selectivity in sugar attachment via Schmidt or Koenigs-Knorr reactions, monitored by NOE correlations .

- Angucycline core : Oxidative dearomatization steps require precise temperature/pH control to avoid byproducts. Use chiral auxiliaries or asymmetric catalysis for stereocenters .

- Validation : Compare synthetic and natural product spectra (¹³C NMR, [α]D) to confirm fidelity .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

- Answer : Conduct meta-analysis using standardized protocols (e.g., consistent cell lines, exposure times). Apply statistical models (ANOVA with post-hoc tests) to identify confounding variables (e.g., serum concentration, solvent effects). Replicate studies under controlled conditions to isolate compound-specific effects .

Q. What methodological frameworks optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Answer :

- Variable selection : Systematically modify angucycline hydroxylation patterns and sugar substituents.

- Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with bioactivity. Principal component analysis (PCA) identifies dominant SAR trends .

- High-throughput screening : Prioritize derivatives with >10-fold potency improvements over parent compound .

Q. What criteria should guide the selection of in vivo models for evaluating this compound’s efficacy and toxicity?

- Answer :

- Tumor models : Use patient-derived xenografts (PDX) for clinical relevance or syngeneic models for immune response analysis.

- Dosing : Optimize via pharmacokinetic studies (AUC, Cₘₐₓ) to balance efficacy and toxicity.

- Compliance : Follow NIH guidelines for humane endpoints and sample size justification .

Q. How can researchers design experiments to investigate this compound’s synergistic effects with existing chemotherapeutics?

- Answer :

- Combination index (CI) : Calculate using Chou-Talalay method (CompuSyn software) to classify synergism (CI <1).

- Mechanistic overlap : Use transcriptomics (RNA-seq) to identify shared pathways (e.g., DNA damage response).

- In vivo validation : Test sequential vs. concurrent dosing in murine models .

Q. What analytical strategies address stability and formulation challenges in this compound preclinical studies?

- Answer :

- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to track decomposition products.

- Formulation : Nanoencapsulation (e.g., liposomes) improves aqueous solubility; validate via dynamic light scattering (DLS) and in vitro release assays .

Methodological Considerations

- Data Transparency : Report raw spectral data, statistical parameters (p-values, confidence intervals), and experimental deviations to enable replication .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain institutional review for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.